molecular formula C17H17N3O B15059609 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Cat. No.: B15059609
M. Wt: 279.34 g/mol
InChI Key: XWBBRWCBORRXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyloxy group attached to the pyrimidine ring and a dimethylpyrrole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

    Attachment of the Dimethylpyrrole Moiety: The dimethylpyrrole moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzyloxy group, resulting in the formation of reduced pyrimidine derivatives or benzyl alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced pyrimidine derivatives, benzyl alcohol.

    Substitution: Various substituted pyrimidine and benzyloxy derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: Its reactivity can be attributed to the presence of electron-donating and electron-withdrawing groups, which influence its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(1H-pyrrol-1-yl)pyrimidine: Lacks the dimethyl groups on the pyrrole ring.

    5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.

    5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene: Contains a benzene ring instead of a pyrimidine ring.

Uniqueness

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the combination of the benzyloxy group and the dimethylpyrrole moiety attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyrimidine

InChI

InChI=1S/C17H17N3O/c1-13-8-9-14(2)20(13)17-18-10-16(11-19-17)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

XWBBRWCBORRXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=N2)OCC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.